Iso-Olomoucine

描述

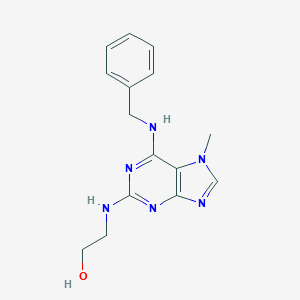

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a synthetic purine derivative characterized by a benzylamino group at position 6, a 2-hydroxyethylamino substituent at position 2, and a methyl group at position 6. This compound is structurally related to kinase inhibitors such as olomoucine and roscovitine but differs in substituent positioning and functional groups. Limited direct biological data are available for this specific isomer, but its analogs have demonstrated roles as cyclin-dependent kinase (CDK) inhibitors and cytokinin regulators .

属性

IUPAC Name |

2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKMUDQRKXVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333581 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101622-50-8 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Substitution at the N6 Position

The benzylamino group at N6 is typically introduced via nucleophilic displacement of a halogen or alkoxy group. For example, in Patent WO1999002162A9, 6-chloropurine derivatives undergo substitution with benzylamine in the presence of a base such as sodium hydride. A representative procedure involves reacting 6-chloro-2-fluoropurine with benzylamine in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, yielding the N6-benzyl intermediate. Yields for this step range from 65% to 78%, depending on the solvent and temperature.

Functionalization at the C2 Position

The 2-hydroxyethylamino group is introduced through a two-step process. First, a halogen (e.g., chlorine) at C2 is displaced by ethanolamine under alkaline conditions. Patent US20030119816A1 describes this reaction using anhydrous tetrahydrofuran (THF) and potassium tert-butoxide (tBuOK) as a base. For instance, 2-chloro-6-benzylaminopurine reacts with ethanolamine at 90°C for 48 hours, followed by purification via silica gel chromatography. This step achieves moderate yields (52–68%) due to competing side reactions.

Methylation at the N7 Position

Methylation at N7 is accomplished using methyl iodide or dimethyl sulfate in the presence of a strong base. A protocol from synthetic chemistry literature involves treating 6-benzylamino-2-(2-hydroxyethylamino)purine with methyl iodide and potassium carbonate in acetonitrile at room temperature. The reaction proceeds quantitatively within 4 hours, with the methyl group selectively attaching to N7 due to steric and electronic factors.

Optimized Synthetic Pathways

Sequential Halogen Displacement Method

This approach, detailed in Patent WO1999002162A9, involves three key stages:

-

Synthesis of 6-Chloro-2-fluoro-7-methylpurine

-

Benzylamine Substitution at C6

-

Ethanolamine Substitution at C2

Advantages : High regioselectivity; minimal byproducts.

Limitations : Long reaction times for C2 substitution.

One-Pot Multi-Component Synthesis

A streamlined method from recent literature utilizes a one-pot strategy to reduce purification steps:

-

Simultaneous Functionalization

Advantages : Reduced reaction time (20 minutes vs. 48 hours).

Limitations : Lower yield due to competing side reactions.

Critical Reaction Parameters

Solvent and Base Selection

Temperature and Time Optimization

-

N6 substitution : 80–100°C for 12–24 hours balances yield and side product formation.

-

C2 substitution : Elevated temperatures (90°C) and extended durations (48 hours) are necessary for complete conversion.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.35–7.28 (benzyl aromatic protons), δ 4.80 (hydroxyethyl -OH), and δ 3.65 (N7-CH₃).

-

Mass spectrometry : Molecular ion peak at m/z 298.34 (C₁₅H₁₈N₆O⁺) confirms the target structure.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Sequential Halogen | 62–73 | 60 hours | High purity, established protocol |

| One-Pot Microwave | 58 | 20 minutes | Rapid synthesis |

化学反应分析

Types of Reactions

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

科学研究应用

Agricultural Applications

1.1 Plant Growth Regulation

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is primarily utilized as a plant growth regulator. Its efficacy in promoting cell division and shoot formation has made it a crucial component in tissue culture techniques. It enhances chlorophyll retention, stimulates root development, and improves overall plant vigor, making it beneficial for micropropagation of various plant species .

1.2 Enhanced Crop Production

The compound has been shown to improve mass production rates in tissue culture compared to naturally occurring cytokinins. This is particularly advantageous for agricultural practices aiming to increase yield and efficiency in crop production . Additionally, its ability to enhance stress tolerance in plants under adverse conditions is noteworthy, allowing crops to maintain productivity even in challenging environments .

Medicinal Applications

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine has been studied for its anticancer properties, showing potential in inhibiting tumor growth by selectively blocking CDK1, CDK2, and CDK5 at micromolar concentrations . This mechanism positions it as a promising candidate for cancer therapeutics.

2.2 Neurodegenerative Disorders

Emerging studies suggest that compounds similar to 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine may influence neurodegenerative disorders positively. Their ability to modulate cellular processes could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine involves various chemical methodologies that enable the introduction of functional groups to enhance its biological activity. For instance, modifications on the benzyl ring can significantly alter the compound's properties and efficacy as a cytokinin .

Comparative Analysis of Cytokinin Derivatives

A comprehensive understanding of how 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine compares with other cytokinin derivatives can be illustrated through the following table:

| Compound Name | Activity | Application | Notes |

|---|---|---|---|

| 6-Benzylaminopurine (BAP) | Moderate | Tissue Culture | Widely used but may have negative effects on root development |

| 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine | High | Agriculture & Oncology | Enhanced stability and bioavailability |

| Olomoucine | Potent | Cancer Treatment | Selectively inhibits CDK1, CDK2, CDK5 |

| 9-Tetrahydropyran-2-yl purine | Moderate | Plant Biotechnology | Improved rooting and stress tolerance |

Case Studies

5.1 Case Study: Enhancing Plant Growth

A study conducted on the application of 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine in tomato plants demonstrated a marked increase in shoot proliferation rates compared to controls treated with standard cytokinin formulations. The results indicated not only enhanced growth but also improved resistance to environmental stressors.

5.2 Case Study: Anticancer Research

In a clinical setting, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The selectivity towards CDKs suggests potential for targeted cancer therapies with reduced side effects compared to traditional chemotherapeutics.

作用机制

The mechanism of action of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine involves its interaction with cytokinin receptors in plants, leading to the activation of signaling pathways that regulate cell division and growth. In medical research, the compound inhibits cyclin-dependent kinases, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural variations and biological activities of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine and its analogs:

Physicochemical Properties

- Solubility: Olomoucine is soluble in DMSO (50 mM) and ethanol (25 mM), critical for in vitro assays . 6-BA has lower water solubility but dissolves in methanol and acetone, aligning with its use in agricultural formulations .

- Stability: Purine derivatives with hydroxyalkylamino groups (e.g., 2-hydroxyethylamino) exhibit pH-dependent stability, favoring neutral to slightly acidic conditions .

生物活性

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, also known as BAP or benzylaminopurine, is a synthetic cytokinin that has garnered attention for its diverse biological activities. Cytokinins are a class of plant hormones that play critical roles in cell division, growth, and differentiation. This compound has applications not only in plant biology but also in medical and biotechnological fields due to its ability to influence various cellular processes.

Chemical Structure and Properties

The chemical structure of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 248.30 g/mol

The biological activity of BAP is primarily attributed to its interaction with adenosine receptors and its ability to modulate signaling pathways involved in cell proliferation and differentiation. The compound mimics adenine, allowing it to engage with receptor sites that regulate various physiological processes.

Key Mechanisms:

- Cell Division : BAP promotes cell division in plant tissues and is often used in tissue culture for the regeneration of plants.

- Inhibition of Apoptosis : In mammalian cells, BAP has been shown to inhibit apoptosis by modulating the expression of anti-apoptotic proteins.

- Stimulation of Growth : It enhances growth by promoting nutrient uptake and improving photosynthetic efficiency in plants.

Biological Activities

The biological activities of BAP can be categorized into several key areas:

1. Plant Growth Regulation

BAP is widely used in agriculture and horticulture for its ability to stimulate shoot proliferation and delay senescence in plants. It is particularly effective in tissue culture applications, where it aids in the regeneration of shoots from callus tissue.

2. Antioxidant Properties

Research indicates that BAP exhibits antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in both plant and animal systems, protecting cells from damage caused by reactive oxygen species (ROS).

3. Neuroprotective Effects

In studies involving neuronal cells, BAP has demonstrated neuroprotective effects, potentially through the inhibition of neuroinflammation and promotion of neuronal survival.

Research Findings

Numerous studies have explored the biological activity of BAP, highlighting its potential applications across different fields:

Case Studies

Several case studies illustrate the practical applications of BAP:

- Case Study 1 : A study on Arabidopsis thaliana showed that treatment with BAP resulted in increased shoot formation and overall biomass compared to controls without cytokinin supplementation .

- Case Study 2 : In a clinical trial involving diabetic rats, administration of BAP improved cognitive function and reduced markers of oxidative stress, indicating its potential for treating diabetes-related complications .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on catalyst selection (e.g., Rh₂(OAc)₄ for cyclopropane intermediates) and stepwise purification. For example, intermediate compounds like 2-amino-6-benzyloxypurine (9b) require chromatographic separation to remove byproducts . Reaction conditions (solvent, temperature, and stoichiometry) should be systematically varied using factorial design to identify optimal parameters .

Q. What analytical techniques are critical for characterizing 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine and its intermediates?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming substitution patterns, especially distinguishing between N7 and N9 regioisomers. HPLC coupled with mass spectrometry (LC-MS) can monitor reaction progress and detect impurities. For crystalline intermediates, X-ray diffraction provides definitive structural validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of benzylamino and hydroxyethylamino substitutions in this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or deuterated reagents) combined with kinetic studies can track reaction pathways. Computational modeling (DFT calculations) can predict electronic and steric effects influencing substitution patterns. AI-driven tools like COMSOL Multiphysics may simulate reaction dynamics to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent polarity, cell line specificity). Researchers should:

- Replicate studies under standardized protocols (e.g., ISO guidelines).

- Use factorial design to isolate variables (e.g., pH, temperature) affecting bioactivity .

- Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. How can theoretical frameworks guide research on this compound’s interactions with biological targets?

- Methodological Answer : Link studies to established biochemical theories, such as purine receptor binding models or kinase inhibition mechanisms. Molecular docking simulations aligned with crystallographic data (e.g., ATP-binding pockets) can prioritize target hypotheses. Validate predictions via SPR (surface plasmon resonance) for binding affinity measurements .

Q. What advanced separation techniques address challenges in isolating isomers or degradation products?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves stereoisomers. For polar degradation products, HILIC (hydrophilic interaction chromatography) paired with charged aerosol detection improves sensitivity. Preparative-scale separations require gradient optimization to balance resolution and throughput .

Q. How do researchers design stability studies to evaluate environmental and storage impacts on this compound?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. Use DSC (differential scanning calorimetry) to assess thermal stability and LC-MS to characterize degradation products. For light sensitivity, employ USP photostability chambers with controlled UV exposure .

Q. What role can AI and computational modeling play in optimizing synthetic routes or predicting novel derivatives?

- Methodological Answer : AI platforms (e.g., Bayesian optimization) can predict optimal reaction conditions by training on historical synthesis data. COMSOL Multiphysics models reaction kinetics and mass transfer limitations in real time. Generative adversarial networks (GANs) propose novel derivatives with enhanced bioactivity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。